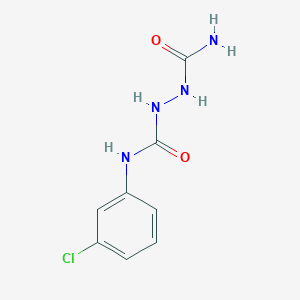
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline, also known as MBOA, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. MBOA belongs to the class of azobenzene derivatives and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline works by undergoing a photoisomerization reaction upon exposure to light, which results in a change in its molecular conformation. This property has been utilized in drug delivery systems, where 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline can be used to release drugs in a controlled manner upon exposure to light.
Biochemical and Physiological Effects:
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline has been shown to have a low toxicity profile and exhibits interesting biochemical and physiological effects. Studies have shown that 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline can induce apoptosis in cancer cells and can also be used as a photosensitizer for photodynamic therapy.
Avantages Et Limitations Des Expériences En Laboratoire
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline has several advantages for use in lab experiments, including its photoresponsive properties, low toxicity profile, and ease of synthesis. However, 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline also has limitations, such as its sensitivity to light and the need for specialized equipment for its use in optogenetics.
Orientations Futures
There are several future directions for the use of 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline in scientific research. One potential application is in the development of photoresponsive drug delivery systems for targeted drug delivery. Another potential application is in the field of optogenetics, where 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline can be used to control cellular activity with light. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline involves the condensation of 3,4,5-trimethoxybenzaldehyde with 4-phenyldiazenylaniline in the presence of a catalyst. The reaction yields 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline as a yellow solid that can be purified by recrystallization.
Applications De Recherche Scientifique
4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline has been studied for its potential therapeutic applications in various fields such as cancer research, drug delivery systems, and optogenetics. 4-(phenyldiazenyl)-N-(3,4,5-trimethoxybenzylidene)aniline has been found to exhibit photoresponsive properties, making it a promising candidate for optogenetic applications.
Propriétés
IUPAC Name |
N-(4-phenyldiazenylphenyl)-1-(3,4,5-trimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-26-20-13-16(14-21(27-2)22(20)28-3)15-23-17-9-11-19(12-10-17)25-24-18-7-5-4-6-8-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSDLIBGZVXUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037877 |
Source


|
| Record name | Benzenamine, 4-(2-phenyldiazenyl)-N-[(3,4,5-trimethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316133-54-7 |
Source


|
| Record name | Benzenamine, 4-(2-phenyldiazenyl)-N-[(3,4,5-trimethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6052658.png)
![N-[2-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B6052662.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6052665.png)
![9-(2-methoxyphenyl)-2,7-dimethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6052677.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B6052678.png)
![N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6052692.png)
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6052693.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6052708.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)


![(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6052748.png)